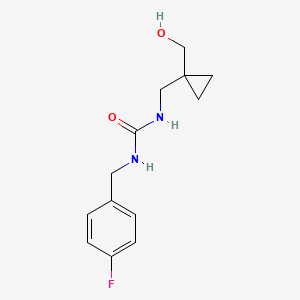

1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-3-1-10(2-4-11)7-15-12(18)16-8-13(9-17)5-6-13/h1-4,17H,5-9H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEPHSOGUXFKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is the σ1 receptor . This receptor plays a crucial role in modulating the function of various ion channels, receptors, and kinases, thereby influencing a wide range of biological processes.

Mode of Action

The compound interacts with its target, the σ1 receptor, by binding to it with a low nanomolar affinity . This interaction triggers a series of changes in the receptor’s function, which can influence the activity of various downstream targets.

Biochemical Pathways

Given its target, it is likely to influence pathways involving thevesicular acetylcholine transporter , σ2 receptors , and various other receptors such as adenosine A2A , adrenergic α2 , cannabinoid CB1 , dopamine D1, D2L , γ-aminobutyric acid A (GABAA) , NMDA , melatonin MT1, MT2 , and serotonin 5-HT1 .

Pharmacokinetics

The compound demonstrates high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice. No radiometabolite of the compound was observed to enter the brain. These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of receptors it interacts with. For instance, it has been observed that the compound’s binding to σ1 receptors in the brain can be visualized using positron emission tomography and magnetic resonance imaging , indicating its potential use in neuroimaging.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, pretreatment with the selective σ1 receptor agonist SA4503 significantly reduced the level of accumulation of the compound in the brain. This suggests that the presence of other substances in the environment can affect the compound’s action.

Biological Activity

1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.289 g/mol. This compound has garnered attention in research due to its potential biological activities, particularly its interaction with sigma receptors and implications in various therapeutic areas.

The primary biological activity of this compound is attributed to its interaction with the sigma-1 receptor (σ1) . This receptor is implicated in numerous physiological processes and has been linked to neuroprotection, pain modulation, and the regulation of various neurotransmitters. The compound demonstrates a low nanomolar affinity for the σ1 receptor, suggesting potent activity at this target.

Biochemical Pathways

The interaction with σ1 receptors influences several biochemical pathways, including those involving:

- Vesicular acetylcholine transporter

- σ2 receptors

- Adenosine A2A receptors

- Adrenergic α2 receptors

- Cannabinoid CB1 receptors

- Dopamine D1 and D2L receptors

- GABA_A receptors

- NMDA receptors

- Melatonin MT1 and MT2 receptors

- Serotonin 5-HT1 receptors .

This broad range of interactions suggests that the compound may have diverse pharmacological effects, including potential neuroprotective and analgesic properties.

Efficacy and Potency

Recent studies have highlighted the efficacy of this compound in various in vitro assays. Its potency against specific targets has been evaluated, showing promising results in modulating receptor activities relevant to CNS disorders.

Table 1: Summary of Biological Activities

| Target Receptor | Affinity (nM) | Biological Effect |

|---|---|---|

| Sigma-1 receptor | Low nanomolar | Neuroprotection, pain modulation |

| Vesicular acetylcholine | Moderate | Modulation of cholinergic signaling |

| Dopamine D2L | Moderate | Influence on dopaminergic pathways |

| GABA_A | High | Potential anxiolytic effects |

Case Studies

In a recent case study, the compound was tested for its neuroprotective effects in models of neurodegeneration. The results indicated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress. This underscores its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Another study focused on its analgesic properties, where it was found to exhibit significant pain relief in animal models of chronic pain. The mechanism was attributed to its action on σ1 and GABA_A receptors, highlighting its dual role in modulating pain pathways.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a research compound with the molecular formula and a molecular weight of 252.289.

Scientific Research Applications

this compound is a synthetic compound that has potential biological activities, especially in its interaction with sigma receptors, and implications in various therapeutic areas.

Target and Mode of Action

The primary target of this compound is the σ1 receptor, binding to it with a low nanomolar affinity.

Impact on Biochemical Pathways

This compound influences several biochemical pathways, including:

- Vesicular acetylcholine transporter

- σ2 receptors

- Adenosine A2A receptors

- Adrenergic α2 receptors

- Cannabinoid CB1 receptors

- Dopamine D1 and D2L receptors

- GABA_A receptors

- NMDA receptors

- Melatonin MT1 and MT2 receptors

- Serotonin 5-HT1 receptors

These interactions suggest the compound may have diverse pharmacological effects, including potential neuroprotective and analgesic properties.

Efficacy and Potency

Studies evaluate the compound's potency against specific targets, showing results in modulating receptor activities relevant to CNS disorders.

Biodistribution

The compound demonstrates high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice.

Neuroimaging

The compound's binding to σ1 receptors in the brain can be visualized using positron emission tomography and magnetic resonance imaging, suggesting its potential use in neuroimaging.

Case Studies

this compound was tested for its neuroprotective effects in models of neurodegeneration. Treatment with the compound significantly reduced neuronal cell death induced by oxidative stress, underscoring its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. In animal models of chronic pain, the compound exhibited significant pain relief, which was attributed to its action on σ1 and GABA_A receptors.

Table 1: Summary of Biological Activities

| Target Receptor | Affinity (nM) | Biological Effect |

|---|---|---|

| Sigma-1 receptor | Low nanomolar | Neuroprotection, pain modulation |

| Vesicular acetylcholine | Moderate | Modulation of cholinergic signaling |

| Dopamine D2L | Moderate | Influence on dopaminergic pathways |

| GABA_A | High | Potential anxiolytic effects |

Comparison with Similar Compounds

Comparison with Structurally Related Urea Derivatives

Structural and Physicochemical Properties

Key Observations:

- Hydrophilicity : The hydroxymethyl group in the target compound likely confers better aqueous solubility than the methoxy-substituted analog and the isopropylthio-oxadiazole derivative .

- Metabolic Stability : Oxadiazole and triazole substituents in analogs are associated with resistance to enzymatic degradation, whereas the hydroxymethyl group in the target compound could serve as a site for glucuronidation .

Q & A

Basic: What are the common synthetic routes for 1-(4-Fluorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea?

Methodological Answer:

The synthesis typically involves two key steps:

Formation of the urea backbone : A carbodiimide-mediated coupling between 4-fluorobenzylamine and a cyclopropane-containing isocyanate intermediate.

Cyclopropane functionalization : Introduction of the hydroxymethyl group via epoxide ring-opening or hydroxylation of a pre-functionalized cyclopropane precursor (e.g., using tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate as a building block) .

Key challenges include controlling regioselectivity during cyclopropane ring formation and avoiding side reactions with the urea moiety.

Advanced: How can researchers optimize the stereochemical purity of the cyclopropane ring during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use enantiomerically pure starting materials, such as tert-butyl carbamate-protected cyclopropane derivatives, to direct stereochemistry .

- Computational modeling : Density Functional Theory (DFT) can predict transition states to favor desired stereoisomers, as demonstrated in studies of cyclopropane-containing pharmaceuticals .

- Analytical validation : Chiral HPLC or X-ray crystallography (e.g., CCDC-1441403 protocols) confirms stereochemical outcomes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and cyclopropane ring protons (δ ~0.5–1.5 ppm) .

- IR : Confirm urea C=O stretches (~1640–1680 cm) and hydroxyl groups (~3200–3600 cm) .

- Mass spectrometry : High-resolution MS validates molecular weight (expected [M+H] ~323.2 g/mol) and fragmentation patterns .

Advanced: How can spectral ambiguities in NMR be resolved for this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in the cyclopropane and hydroxymethyl regions. For example, HMBC correlations between cyclopropane CH and adjacent carbons clarify connectivity .

- Deuteration studies : Selective deuteration of the hydroxymethyl group simplifies splitting patterns .

- X-ray crystallography : Provides definitive structural confirmation, as seen in analogous urea derivatives (e.g., CCDC-1441403) .

Basic: What biological targets are associated with urea derivatives of this structural class?

Methodological Answer:

Urea derivatives often target enzymes or receptors with hydrophobic binding pockets:

- Kinase inhibitors : Structural analogs (e.g., Pfizer’s aqueous formulation in ) inhibit tyrosine kinases via urea-mediated H-bonding.

- GPCR modulators : Fluorobenzyl groups enhance blood-brain barrier penetration, making them candidates for CNS targets .

- Antimicrobial agents : Cyclopropane moieties disrupt bacterial membrane synthesis, as seen in studies of related compounds .

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the cyclopropane ring to crosslink with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and purified targets .

- CRISPR-Cas9 knockouts : Confirm loss of activity in cells lacking the putative target gene .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions. Monitor degradation via HPLC .

- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) to assess esterase-mediated hydrolysis of the hydroxymethyl group .

Advanced: What formulation strategies improve solubility without compromising activity?

Methodological Answer:

- Prodrug approaches : Convert the hydroxymethyl group to a phosphate ester for enhanced aqueous solubility, as used in montelukast analogs .

- Nanoparticle encapsulation : Use PLGA polymers to stabilize the compound in vivo, leveraging methods from studies on cyclopropane-containing drugs .

- Co-crystallization : Co-formulate with co-solvents (e.g., PEG 400) to disrupt crystalline lattice forces .

Basic: How should researchers address contradictory data in biological assays?

Methodological Answer:

- Dose-response validation : Replicate assays across multiple concentrations to rule out off-target effects at high doses .

- Orthogonal assays : Confirm activity using unrelated methods (e.g., fluorescence polarization and SPR for binding studies) .

Advanced: What statistical frameworks resolve variability in high-throughput screening data?

Methodological Answer:

- Bayesian hierarchical modeling : Accounts for plate-to-plate variability by pooling data across experimental batches .

- Machine learning : Train classifiers to distinguish true hits from artifacts using features like Z’ scores and signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.